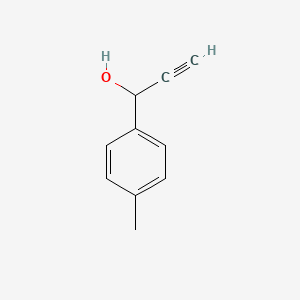

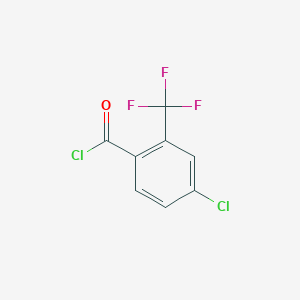

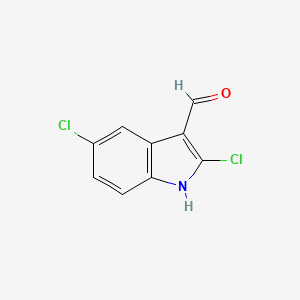

![molecular formula C8H19F2O3PSi B1365728 Diethyl [difluoro(trimethylsilyl)methyl]phosphonate CAS No. 80077-72-1](/img/structure/B1365728.png)

Diethyl [difluoro(trimethylsilyl)methyl]phosphonate

Overview

Description

Diethyl [difluoro(trimethylsilyl)methyl]phosphonate is an organophosphorus compound with the molecular formula (CH3)3SiCF2P(O)(OC2H5)2. It is a colorless to pale yellow liquid that is soluble in various organic solvents such as ethanol, dimethylformamide, and chlorinated hydrocarbons . This compound is primarily used as a reagent in organic synthesis, particularly in the formation of difluoromethylated compounds.

Mechanism of Action

Target of Action

It is known that phosphonates often interact with enzymes or receptors that have a role in cellular processes .

Mode of Action

It has been used as a reagent in the lewis base catalyzed substitution of allylic fluorides . This suggests that it may interact with its targets through a mechanism involving nucleophilic substitution.

Biochemical Pathways

Phosphonates are known to interfere with various biochemical pathways, often by mimicking the structure of natural substrates or intermediates .

Pharmacokinetics

It is known that the compound is a liquid at room temperature, with a boiling point of 75 °c at 02 mmHg and a density of 1077 g/mL at 25 °C . These properties could influence its bioavailability.

Result of Action

It has been used as a reagent in the lewis base catalyzed substitution of allylic fluorides , suggesting that it may have a role in facilitating or inhibiting certain chemical reactions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Diethyl [difluoro(trimethylsilyl)methyl]phosphonate. For instance, its utility as a pH indicator in complex biofluids suggests that its action may be influenced by the pH of the environment .

Biochemical Analysis

Biochemical Properties

Diethyl [difluoro(trimethylsilyl)methyl]phosphonate plays a significant role in biochemical reactions due to its ability to act as a phosphonate donor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can participate in enzyme-catalyzed reactions where it serves as a substrate or inhibitor. The compound’s interactions with enzymes such as phosphatases and kinases are particularly noteworthy, as these enzymes are crucial in regulating cellular processes through phosphorylation and dephosphorylation .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. Its impact on cellular metabolism is also significant, as it can influence metabolic pathways by acting as a metabolic intermediate or by inhibiting specific enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can form covalent bonds with active sites of enzymes, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by binding to DNA or interacting with transcription factors. These molecular interactions are critical for its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses of this compound can also result in toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as phosphatases and kinases, which play key roles in phosphorylation and dephosphorylation reactions. This compound can also affect metabolic flux by acting as a metabolic intermediate or by inhibiting specific enzymes. Its impact on metabolite levels is significant, as it can alter the concentrations of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical and cellular effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is crucial for its interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

The synthesis of Diethyl [difluoro(trimethylsilyl)methyl]phosphonate typically involves the reaction of trimethylsilyl and diethyl phosphonate with difluoromethyl magnesium . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Diethyl [difluoro(trimethylsilyl)methyl]phosphonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, particularly with allylic fluorides, to form difluoromethylated products.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s stability under various conditions makes it a versatile reagent in organic synthesis.

Common reagents and conditions used in these reactions include Lewis base catalysts, such as cinchona alkaloids, and inert atmospheres to prevent unwanted side reactions . Major products formed from these reactions often include difluoromethylated phosphonates and other organophosphorus compounds.

Scientific Research Applications

Diethyl [difluoro(trimethylsilyl)methyl]phosphonate has several scientific research applications:

Organic Synthesis: It is widely used as a reagent for introducing difluoromethyl groups into organic molecules, which can enhance the biological activity and stability of pharmaceuticals.

Material Science: The compound is used in the synthesis of novel materials with unique properties, such as fluorinated polymers and surfactants.

Comparison with Similar Compounds

Diethyl [difluoro(trimethylsilyl)methyl]phosphonate can be compared with other similar compounds, such as:

Diethyl (bromodifluoromethyl)phosphonate: This compound also contains a difluoromethyl group but with a bromine atom instead of a trimethylsilyl group.

Diethyl (difluoromethyl)phosphonate: Lacks the trimethylsilyl group, making it less stable under certain conditions but still useful in organic synthesis.

Trimethyl (trifluoromethyl)silane: Contains a trifluoromethyl group and is used in the synthesis of fluorinated compounds.

The uniqueness of this compound lies in its combination of the difluoromethyl and trimethylsilyl groups, which provide both reactivity and stability, making it a valuable reagent in various chemical reactions.

Properties

IUPAC Name |

[diethoxyphosphoryl(difluoro)methyl]-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19F2O3PSi/c1-6-12-14(11,13-7-2)8(9,10)15(3,4)5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYUSSHVQGGCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(F)(F)[Si](C)(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19F2O3PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402997 | |

| Record name | AG-H-21096 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80077-72-1 | |

| Record name | AG-H-21096 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes Diethyl [difluoro(trimethylsilyl)methyl]phosphonate a useful reagent in organic synthesis?

A1: this compound serves as a valuable reagent for introducing the difluoromethylphosphonate group into molecules. This is particularly useful for synthesizing biologically active compounds, as the difluoromethylphosphonate group can mimic phosphate groups or act as metabolically stable bioisosteres. [, ]

Q2: How does this compound facilitate difluoromethylenation reactions?

A2: This reagent acts as a "latent pronucleophile." [] While it doesn't directly donate the difluoromethylene group, it reacts with appropriate electrophiles, like allylic fluorides, in the presence of a catalyst. This reaction forms a new carbon-carbon bond, effectively incorporating the difluoromethylphosphonate moiety into the target molecule. []

Q3: Can you give an example of a specific reaction where this compound is used?

A3: One example is its application in the enantioselective phosphonyldifluoromethylation of allylic fluorides. [] This reaction, catalyzed by cinchona-based alkaloid catalysts, proceeds as a kinetic resolution. It produces both the desired difluoromethylphosphonate product and the remaining fluorides with high enantioselectivity. [] This control over stereochemistry is crucial in pharmaceutical development, where different enantiomers can exhibit significantly different biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(2-Chloro-6-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile](/img/structure/B1365666.png)

![5-Methyl-5-[(5-methyl-1,3-dioxan-5-yl)methoxymethoxymethyl]-1,3-dioxane](/img/structure/B1365671.png)